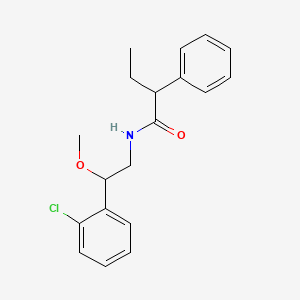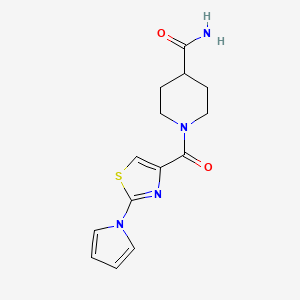
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide
Vue d'ensemble
Description
The compound “1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide” is a chemical compound, but there is limited information available about it. It’s important to note that the compound may have similarities with "1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" and "2,3-Dihydro-1-oxo-1h-indene-4-carbonitrile" , which are more well-studied compounds.
Applications De Recherche Scientifique
Corrosion Inhibition
- Indanone derivatives, including compounds structurally similar to 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments (Saady et al., 2018).
Antibacterial Properties
- N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are structurally related, exhibited promising antibacterial activities (Pitucha et al., 2010).
Anti-Corrosion Properties of New Compounds
- A newly synthesized compound closely related to 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide demonstrated significant anti-corrosion properties for carbon steel in an acid solution (Deyab et al., 2019).
Synthesis of Analogues
- Synthesis of analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives, which are related to the chemical , was achieved with high yield under optimized conditions (Yang Li-jian, 2013).
Interaction with DNA
- Studies involving carbothioamide ruthenium (II) complexes, which are structurally similar, showed interactions with calf-thymus DNA, suggesting potential in DNA-related research (Muthuraj & Umadevi, 2018).
Cytotoxicity and Docking Studies
- Research involving N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes, related to the chemical , indicates their potential in cytotoxicity and docking studies (Hosny et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.
Mode of Action
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide acts as an AMPA antagonist . It binds to the AMPA receptor, inhibiting the action of glutamate, and thus, decreasing the neuron’s excitability.
Biochemical Pathways
By acting as an AMPA antagonist, 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide affects the glutamatergic signaling pathway . This results in a decrease in the release of excitatory neurotransmitters, leading to reduced neuronal excitability and downstream effects such as potential anticonvulsant activity.
Result of Action
The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide’s action include a decrease in neuronal excitability, which could potentially lead to anticonvulsant activity .
Propriétés
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYOOACGYIHUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)


![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)




![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)